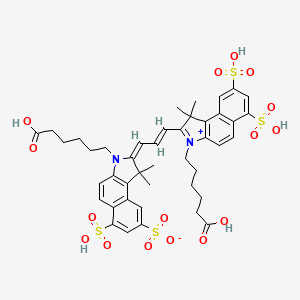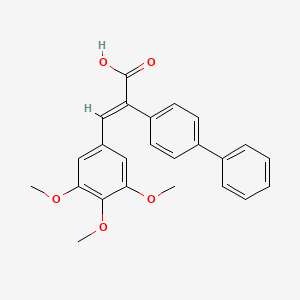
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid is an organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of two aromatic rings connected by a three-carbon bridge, with methoxy groups attached to one of the aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-phenylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding saturated acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents such as sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
Resveratrol: Another stilbenoid with similar biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Oxyresveratrol: A hydroxylated derivative with potent antioxidant properties.
Uniqueness
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid is unique due to the presence of methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its stability and bioavailability compared to other similar compounds.
特性
分子式 |
C24H22O5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
(E)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13+ |
InChIキー |
BGBZINXZBCPRCI-DEDYPNTBSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
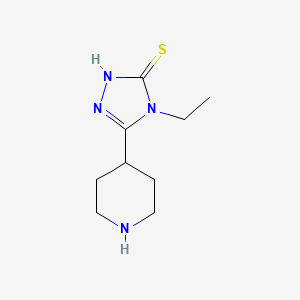


![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
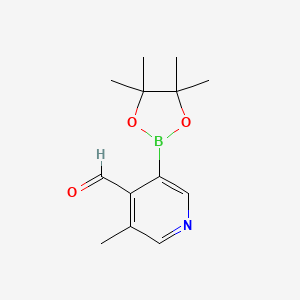
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
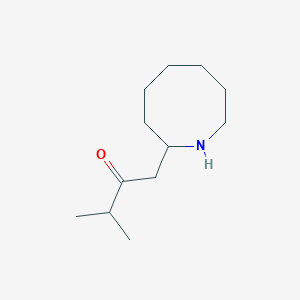
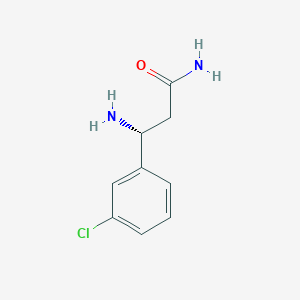
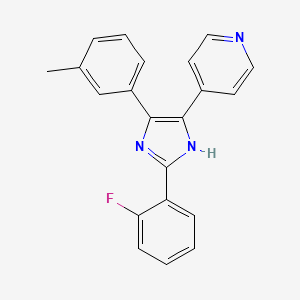
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
